D-Lyxose-13C-2

NMR Spectroscopy Solution Conformation Quantitative Analysis

Accurate D-lyxose quantification in complex biological matrices is hindered by co-eluting endogenous sugars and matrix effects. Unlabeled standards cannot resolve analyte from background. D-Lyxose-13C-2 (CAS 70849-22-8) solves this with site-specific 13C at C-2 (+1 Da mass shift). - Gold-standard internal standard for LC-MS/MS: co-elutes perfectly with unlabeled D-lyxose, corrects for matrix effects and recovery losses. - Enables precise metabolic flux tracing in rare sugar bioconversion pathways via NMR or MS. - Isotopic purity maintains native enzymatic activity for kinetic assays (Km, Vmax).

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12410162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxose-13C-2
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1
InChIKeyPYMYPHUHKUWMLA-IQGOOSNCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lyxose-13C-2: Site-Specific 13C Internal Standard for D-Lyxose Quantification


D-Lyxose-13C-2 (CAS 70849-22-8) is a stable isotope-labeled monosaccharide wherein the carbon-13 isotope is specifically incorporated at the C-2 position of the D-lyxose molecule [1]. As an aldopentose, D-lyxose is a C'-2 epimer of D-xylose and serves as an endogenous metabolite, with applications in drug synthesis and molecular modeling . The selective labeling at the C-2 carbon enables precise tracking of metabolic rearrangements, particularly C-2 epimerization and aldose-ketose isomerization pathways, using techniques such as 13C NMR spectroscopy and mass spectrometry . This positional specificity distinguishes it from uniformly labeled or other site-specific isotopologues, providing unique analytical advantages in mechanistic and flux studies.

Workflow
Isotope dilution mass spectrometry (IDMS) for D-lyxose
Selection
Site-specific C-2 ¹³C internal standard
Use Context
Absolute quantification via LC-MS/MS co-elution

Why Generic Substitution Fails for D-Lyxose-13C-2 in MS Assays


Generic substitution of D-Lyxose-13C-2 with other 13C-labeled pentoses (e.g., D-xylose-13C, D-ribose-13C) or alternative lyxose isotopologues (e.g., D-Lyxose-1-13C, D-Lyxose-UL-13C5) fails because the specific labeling position dictates the obtainable mechanistic and flux information. The C-2 position is the locus of key biochemical rearrangements, including stereospecific C-2 epimerization and 1,2-carbon shifts, which cannot be resolved with uniformly labeled or C-1 labeled analogs [1]. Furthermore, D-lyxose exhibits a unique equilibrium distribution of cyclic and acyclic forms in solution relative to other aldopentoses, directly impacting NMR spectral interpretation and quantification accuracy [2]. Substituting a different pentose or labeling pattern would alter the spectral baseline, obscure pathway-specific flux, and compromise the quantitative validity of the experimental data.

!
Unlabeled D-lyxose shares m/z with endogenous analyte; absolute quantification not achievable.
!
Alternative pentoses (e.g., D-xylose) may shift retention and ionization, breaking internal standard co-elution.
!
Other ¹³C-lyxose isotopologues (C-1, C-3) can alter MRM transitions and calibration accuracy.

Quantitative Evidence for D-Lyxose-13C-2 in Metabolomics and Enzymology


Isotopic Purity and MS Differentiation for Absolute Quantification

In aqueous solution, D-lyxose exhibits a specific distribution of furanose, pyranose, hydrate, and aldehyde forms that differs from other aldopentoses. Quantitative 13C NMR analysis at 150 MHz shows that the hydrate/aldehyde ratio for D-lyxose is 6.3–7.8, which is significantly higher than the 2.1 ratio observed for D-ribose, and similar to the range for D-arabinose and D-xylose [1]. This ratio directly impacts the detectability and quantitation of the acyclic aldehyde form in mechanistic studies.

MS Differentiation
Reported
+1.003 Da mass shift vs. unlabeled D-lyxose
Enables co-eluting internal standard for IDMS
HRMS theoretical and experimental confirmation
NMR Spectroscopy Solution Conformation Quantitative Analysis

Enzymatic Substrate Affinity: D-Lyxose vs. Other Aldopentoses

In a Ca2+-triethylamine system, D-lyxose (a mannose-type aldose with 2,3-erythro configuration) demonstrates considerable resistance to both C-2 epimerization and aldose-ketose isomerization, unlike D-xylose (a glucose-type sugar with 2,3-threo configuration), which undergoes substantial C-2 epimerization under identical conditions [1]. This substrate-dependent chemoselectivity is critical for designing and interpreting isomerization experiments.

Aldose Reductase Affinity
Cross-study comparable
Km = 30 mM (D-lyxose core)
Substrate affinity aligns with other D-pentoses
L-forms show 3–5× higher Km (lower affinity)
Carbohydrate Chemistry Isomerization Chemoselectivity

Structural Specificity for Microbial Sugar Isomerases

The C-2 position of D-lyxose is directly involved in stereospecific [1-2] rearrangements of the carbon skeleton. Studies using [2-13C]-labeled aldoses have confirmed that the C-2 epimerization of D-glucose to D-mannose proceeds via a 1,2-carbon shift, as demonstrated by the conversion of [2-13C]-D-glucose to [1-13C]-D-mannose [1]. The analogous labeling strategy for D-lyxose enables precise tracking of the C-2 epimerization to D-xylulose.

Microbial Isomerase Specificity
Class-level
Growth supported on D-lyxose as sole carbon source
Supports specific metabolic flux tracing
Context-dependent; model-specific verification advised
Mechanistic Studies 13C NMR Isotopic Labeling

High Isotopic Purity Enables Accurate MS Quantitation Without Natural Abundance Interference

D-Lyxose-13C-2 is supplied with a high isotopic enrichment level, typically 99 atom % 13C at the C-2 position . This high enrichment minimizes interference from natural abundance 13C (~1.1%) and allows for precise quantitation via mass spectrometry using techniques such as isotopic ratio outlier analysis (IROA) [1]. In contrast, compounds with lower enrichment or uniform labeling may exhibit higher background noise and reduced sensitivity in MS-based flux analyses.

Mass Spectrometry Metabolomics Isotopic Enrichment

Research and Industrial Applications of D-Lyxose-13C-2


Absolute Quantification of Endogenous D-Lyxose in Metabolomics

Utilize D-Lyxose-13C-2 as a substrate in Ca2+-catalyzed epimerization reactions. The specific C-2 labeling, coupled with 13C NMR analysis, allows unambiguous tracking of the stereospecific [1-2] carbon shift, confirming whether the C-2 carbon migrates to the C-1 position of the product [1]. This application is directly supported by evidence that D-lyxose exhibits considerable resistance to epimerization, providing a clean baseline for mechanistic interpretation [2].

Metabolic Flux Analysis of Rare Sugar Pathways

Employ D-Lyxose-13C-2 in 1H-decoupled 13C NMR experiments at 150 MHz to accurately quantify the percentages of α/β-furanose, α/β-pyranose, hydrate, and aldehyde forms in aqueous solution. The data can be directly compared to the established hydrate/aldehyde ratio of 6.3–7.8 for D-lyxose, enabling precise assessment of how buffer conditions, temperature, or metal ions alter the equilibrium [3].

Enzymatic Assay Development for Pentose-Active Enzymes

Incorporate D-Lyxose-13C-2 into cell culture media for 13C-Metabolic Flux Analysis (13C-MFA). The high isotopic purity (≥99 atom %) at the C-2 position ensures minimal natural abundance interference in LC-MS or GC-MS measurements, allowing for accurate determination of flux through the pentose phosphate pathway and into downstream glycosylation products . This positional specificity provides a distinct advantage over uniformly labeled lyxose for resolving pathway branching.

Molecular Modeling and Drug Binding Studies Targeting Aldose Reductase

Use D-Lyxose-13C-2 in NMR-based molecular modeling calculations to study drug binding and recognition by aldose reductase. The C-2 position is critical for epimerization to D-xylose, and the labeled compound enables precise measurement of binding-induced chemical shift perturbations and conformational changes, as validated by comparative studies with unlabeled and other labeled pentoses .

Application
Selection Property
Validation Focus
Research metabolomics quantification of D-lyxose
Site-specific ¹³C internal standard
LC-MS/MS isotope dilution method accuracy
Rare sugar pathway flux analysis
C-2 ¹³C tracer for pathway mapping
Isotopic enrichment tracking via NMR/LC-MS
Enzymatic assay development for pentose-active enzymes
Labeled substrate for kinetic assays
High-throughput MS-compatible reaction monitoring

Technical Documentation Hub

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33 linked technical documents
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